molecular formula C9H14ClNO B1604007 2-Phenoxypropylamine CAS No. 6437-49-6

2-Phenoxypropylamine

Cat. No.: B1604007
CAS No.: 6437-49-6
M. Wt: 187.66 g/mol
InChI Key: CGOBBGUREQJPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxypropylamine is a compound that has been synthesized from N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide . It has a molecular weight of 187.66 g/mol . The compound is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of this compound involves a series of reactions including Leukart reductive amination, acylation, and substitution . The process is simple and moderate, and the desired products have been synthesized and identified on the basis of elemental analysis, 1H-NMR, and MS .


Molecular Structure Analysis

The molecular formula of this compound is C9H14ClNO . The InChI key is CGOBBGUREQJPPH-UHFFFAOYSA-N . The compound has a rotatable bond count of 3 and a topological polar surface area of 35.2 Ų .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the literature . The hydrochloric acid salt of roxatidine acetic ester was prepared in 28.8% yield by the reaction of 3 with AcOK .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.66 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound is insoluble in water .

Scientific Research Applications

Synthesis and Pharmacological Activity

2-Phenoxypropylamine has been studied for its potential in synthesizing compounds with various pharmacological activities. For instance, it has been used to create compounds that inhibit gastric acid secretion, showing potential in treating conditions related to gastric acid oversecretion. The synthesized phenoxypropylamines were confirmed through methods like 1H-NMR and MS, and some showed bioactivities against H2 receptors, which are associated with the regulation of gastric acid (Zhang Hui, 2006).

Synthesis and Antiulcer Evaluation

Further research into phenoxypropylamines, derived from this compound, demonstrated their efficacy in gastric acid antisecretory activity, hinting at their potential as antiulcer agents. These findings were based on the synthesis and characterization of several phenoxypropylamines, which showed significant results in biological activity testing (Hui Zhang, Baojian Zhang, Qian-Yun Zhang, Dong-mei Zhao, Jia-Mei Wang, 2009).

Antiulcer Activity as H2-Receptor Antagonist

Continued studies on newly synthesized phenoxypropylamines have shown that some of them display significant gastric acid antisecretory activity, suggesting their role as H2-receptor antagonists. This discovery adds to the therapeutic potential of this compound derivatives in treating disorders related to gastric acid secretion (Hui Zhang, Min Wu, Yunqi Tian, Jian Tong, Li Hong Shang, 2012).

Role in Herbicide Toxicology and Public Concerns

Beyond pharmacological applications, this compound and its derivatives, such as 2,4-D (a member of the phenoxy family of herbicides), have been extensively studied for their toxicological effects. The regulatory and public health aspects of these compounds, particularly in the context of herbicide use and exposure, have been a subject of ongoing research and discussion (J. Bus, L. Hammond, 2007).

Safety and Hazards

The safety data sheet for 2-Phenoxypropylamine indicates that it should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

2-Phenoxypropylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Additionally, this compound has been found to bind to certain receptors, such as the H2-receptor, which is involved in the regulation of gastric acid secretion. This binding can result in the modulation of receptor activity, leading to potential therapeutic effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP). By modulating these pathways, this compound can affect gene expression and cellular metabolism .

In studies involving gastric cells, this compound demonstrated significant gastric acid antisecretory activity. This effect is likely due to its interaction with the H2-receptor, leading to reduced acid secretion and potential therapeutic benefits for conditions like peptic ulcers .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of various substrates, influencing their bioavailability and activity .

Furthermore, this compound can inhibit or activate enzymes, depending on the context. This modulation of enzyme activity can result in changes in metabolic pathways and cellular processes. Additionally, its binding to receptors like the H2-receptor can lead to downstream effects on cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to oxidizing agents or carbon dioxide .

Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to sustained inhibition of gastric acid secretion, which may have therapeutic implications for chronic conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to have beneficial effects, such as reducing gastric acid secretion and providing gastrointestinal protection. At higher doses, toxic or adverse effects may occur, including potential damage to the gastric mucosa .

Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not necessarily enhance the therapeutic benefits and may instead lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence the metabolic flux and levels of various metabolites .

The compound’s metabolism can lead to the formation of different metabolites, which may have distinct biological activities. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential effects in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, its interaction with specific transporters can facilitate its uptake into cells, where it can exert its biological effects .

The distribution of this compound within tissues can also affect its activity. For instance, its accumulation in gastric tissues may enhance its therapeutic effects on gastric acid secretion .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the endoplasmic reticulum may facilitate its interaction with cytochrome P450 enzymes .

Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-phenoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRPWKSZPLYUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6437-49-6
Record name 2-Phenoxy-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6437-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxypropylamine
Reactant of Route 2
Reactant of Route 2
2-Phenoxypropylamine
Reactant of Route 3
Reactant of Route 3
2-Phenoxypropylamine
Reactant of Route 4
Reactant of Route 4
2-Phenoxypropylamine
Reactant of Route 5
Reactant of Route 5
2-Phenoxypropylamine
Reactant of Route 6
Reactant of Route 6
2-Phenoxypropylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.